

In-Depth Technical Guide: 3 α -Dihydrocadambine (CAS: 54483-84-0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3 α -Dihydrocadambine

Cat. No.: B15586709

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3 α -Dihydrocadambine is a naturally occurring glucoindole alkaloid found in plant species of the Rubiaceae family, notably in *Neolamarckia cadamba* (also known as *Anthocephalus cadamba* or *Anthocephalus chinensis*).^[1] This complex molecule has garnered scientific interest due to its diverse and potent biological activities, including hypotensive, antihypertensive, cytotoxic, anti-inflammatory, and antioxidant properties.^{[1][2]} As a member of the indole alkaloid family, a class of compounds known for their significant pharmacological effects, **3 α -dihydrocadambine** represents a promising lead compound for drug discovery and development.^[3] This technical guide provides a comprehensive overview of the available scientific data on **3 α -dihydrocadambine**, with a focus on its chemical properties, biological activities with quantitative data, and detailed experimental methodologies.

Chemical and Physical Properties

3 α -Dihydrocadambine is a complex heterocyclic compound with a molecular formula of $C_{27}H_{34}N_2O_{10}$ and a molecular weight of 546.6 g/mol.^[1] Its structure features a fused ring system characteristic of indole alkaloids, glycosidically linked to a sugar moiety.

Property	Value	Reference
CAS Number	54483-84-0	[1]
Molecular Formula	C ₂₇ H ₃₄ N ₂ O ₁₀	[1]
Molecular Weight	546.57 g/mol	[4][5]
Appearance	Solid powder	[4]
Purity	Typically ≥98% for research standards	[3][4]
SMILES	<chem>COC(=O)C1=COC(C2C1CC3C4=C(CCN3CC2O)C5=CC=C(C=C5N4)OC6C(C(C(C(O6)CO)O)O)O</chem>	[1]
Predicted Boiling Point	802.9 ± 65.0 °C	[4][5]
Predicted Density	1.56 ± 0.1 g/cm ³	[4][5]
Predicted pKa	12.80 ± 0.70	[4][5]

Biological Activities and Quantitative Data

Hypotensive and Antihypertensive Activity

3α-Dihydrocadambine exhibits significant, dose-dependent hypotensive and antihypertensive effects.[2][6] In vivo studies in rats have demonstrated a sustained reduction in both systolic and diastolic blood pressure upon intravenous administration.

Animal Model	Dose	Effect	Reference
Anesthetized Normotensive Rats	0.4, 0.8, 1.6, and 3.2 mg/kg B.W. (i.v. infusion)	Dose-dependent sustained hypotensive effect in both systolic and diastolic blood pressures. Accompanied by a biphasic initial reduction followed by a small increase in heart rate.	[6]
Anesthetized Normotensive Rats & Conscious Spontaneously Hypertensive Rats	Not specified	Dose-dependent hypotensive and anti- hypertensive effects.	[2]
Albino Rats	0.1 mg/kg (i.v.)	Arterial blood pressure lowered by 20 mmHg (strong and enduring effect).	[7]

The mechanism of its hypotensive action appears to involve, at least in part, the cholinergic system, as the effect is partially reduced by the muscarinic receptor antagonist, atropine.[6] However, it is not inhibited by the β -adrenergic antagonist propranolol, the histamine H1 and H2 receptor antagonists mepyramine and cimetidine, or the ganglionic blocker hexamethonium.[6] This suggests a specific interaction with muscarinic receptors or a downstream component of the cholinergic signaling pathway, potentially leading to vasodilation. **3 α -Dihydrocadambine** also caused vasodilation of the vertebral, femoral, and common carotid arteries in anesthetized dogs.[4]

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic potential of **3 α -dihydrocadambine** against various human cancer cell lines. The available data suggests weak cytotoxic activity at higher concentrations.

Cell Line	Assay	IC ₅₀	Reference
A549 (Human Lung Carcinoma)	MTT Assay (48 hrs)	> 80 µM	[2]
HepG2 (Human Hepatocellular Carcinoma)	MTT Assay (48 hrs)	> 80 µM	[2]
MCF7 (Human Breast Adenocarcinoma)	MTT Assay (48 hrs)	> 80 µM	[2]
BT474 (Human Breast Cancer)	Not specified	4.7 µg/mL	[7]
CHAGO (Human Undifferentiated Lung Cancer)	Not specified	5.7 µg/mL	[7]
HepG2 (Human Liver Cancer)	Not specified	6.5 µg/mL	[7]
Kato3 (Human Gastric Cancer)	Not specified	5.3 µg/mL	[7]
SW620 (Human Colorectal Adenocarcinoma)	Not specified	5.6 µg/mL	[7]

Note: The IC₅₀ values presented in µg/mL from one source are significantly lower than those in µM from another. This discrepancy may be due to different experimental conditions or the purity of the tested compound.

Anti-inflammatory and Antioxidant Activities

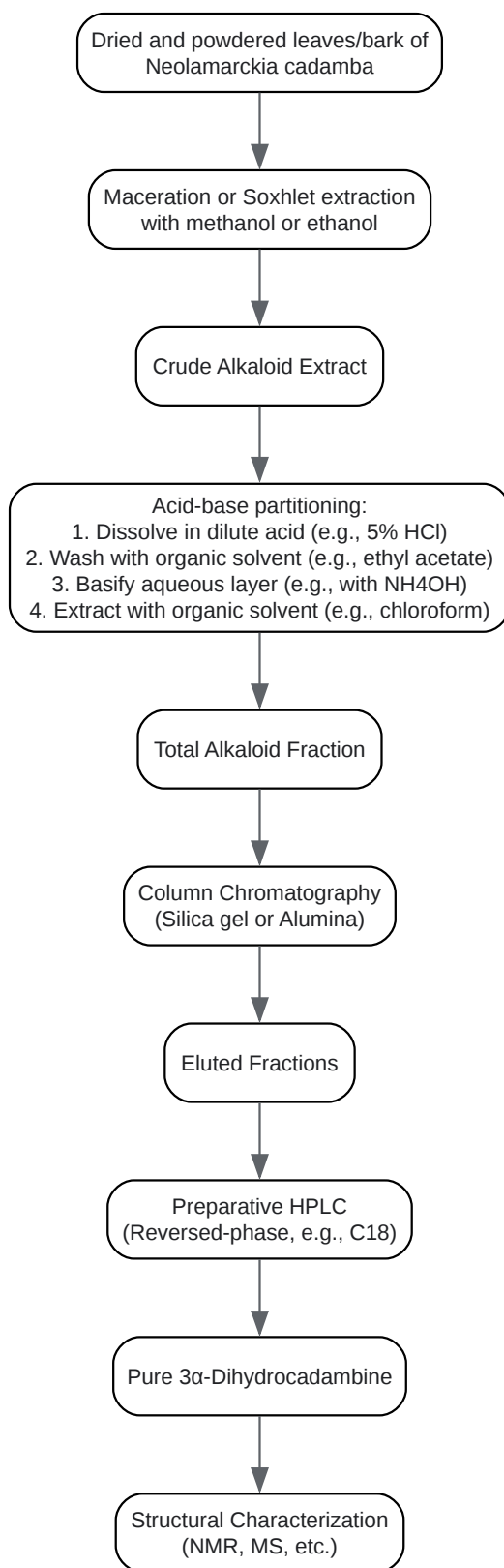
While direct quantitative data for **3α-dihydrocadambine** is limited, studies on closely related compounds and extracts from its plant sources suggest potential anti-inflammatory and antioxidant properties.[1][8] For instance, its isomer, 3β-dihydrocadambine, has demonstrated significant in vivo anti-inflammatory effects by reducing paw edema and in vitro by inhibiting the secretion of inflammatory mediators like COX-2, IL-1β, and TNF-α.[8] The general classification

of indole alkaloids also supports the likelihood of these activities.^[3] Further research is required to quantify the specific anti-inflammatory and antioxidant capacities of **3 α -dihydrocadambine**.

Experimental Protocols

Isolation of 3 α -Dihydrocadambine from *Neolamarckia cadamba*

While a specific, detailed protocol for the isolation of **3 α -dihydrocadambine** is not readily available in the public domain, a general methodology can be inferred from protocols for isolating indole alkaloids from Rubiaceae species.



[Click to download full resolution via product page](#)

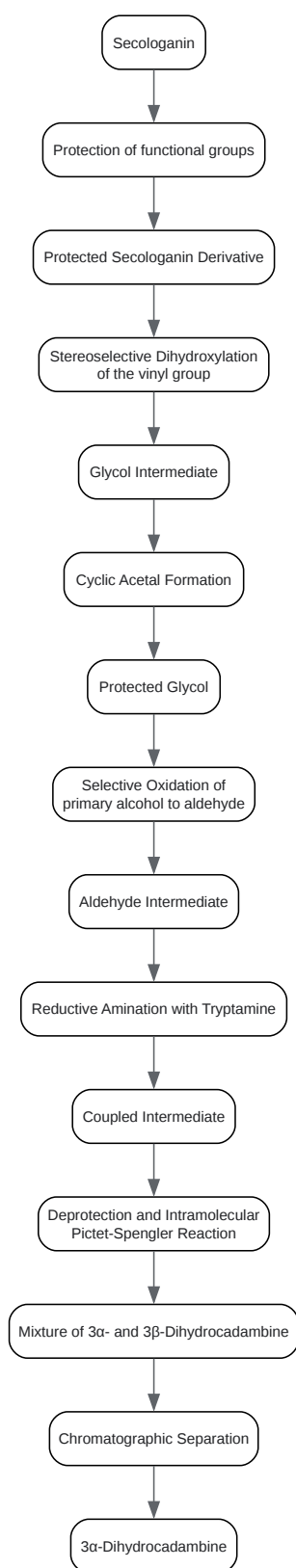
General workflow for the isolation of **3α-Dihydrocadambine**.

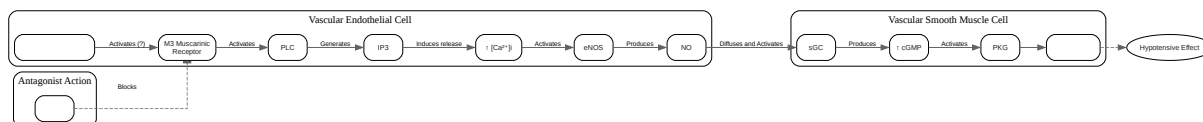
Methodology:

- **Plant Material Preparation:** The dried and powdered leaves or bark of *Neolamarckia cadamba* are used as the starting material.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol, either through maceration at room temperature or using a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) and filtered. The acidic aqueous solution is then washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is subsequently basified with a base (e.g., ammonium hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.
- **Chromatographic Separation:** The total alkaloid fraction is subjected to column chromatography on silica gel or alumina. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
- **Purification:** Fractions containing **3 α -dihydrocadambine**, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield the pure compound.
- **Structural Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ^1H , ^{13}C , COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Synthesis of 3 α -Dihydrocadambine

A reported synthesis of **3 α -dihydrocadambine** utilizes secologanin as a starting material, mimicking a plausible biosynthetic pathway.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. DPPH Assay | PDF | Spectrophotometry | Absorbance [scribd.com]
- 5. ahajournals.org [ahajournals.org]
- 6. abcam.cn [abcam.cn]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 3α-Dihydrocadambine (CAS: 54483-84-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586709#3-dihydrocadambine-cas-number-54483-84-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com